molecular formula C7H4N4O5 B3342988 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- CAS No. 50-94-2

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-

Cat. No.: B3342988
CAS No.: 50-94-2
M. Wt: 224.13 g/mol
InChI Key: OYQZCMCEAPUWHK-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- (CAS: 50-94-2; molecular formula: C₇H₄N₄O₅), also known as NF-477 or NSC 53280, is a synthetic triazine derivative featuring a 5-nitro-2-furanyl substituent at the 6-position of the triazine-dione core . First reported by Hayes (1964), this compound exhibits a broad antibacterial spectrum, particularly against urinary tract pathogens, with efficacy comparable to nitrofurantoin but reduced emetic side effects in preclinical models . The 5-nitro-2-furanyl group is critical to its antimicrobial activity, acting as a bioisostere for nitrofuran antibiotics, which disrupt bacterial redox systems via nitro group reduction .

Properties

IUPAC Name

6-(5-nitrofuran-2-yl)-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O5/c12-6-5(9-10-7(13)8-6)3-1-2-4(16-3)11(14)15/h1-2H,(H2,8,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZCMCEAPUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198168
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-94-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667578
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53280
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitro-substituted furan derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds similar to 1,2,4-triazine derivatives have been shown to possess antimicrobial properties. Research indicates that triazine-based compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
  • Anticancer Properties :
    • The incorporation of nitro groups in triazine derivatives has been associated with enhanced anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific enzymes involved in cell proliferation .
  • CNS Activity :
    • Some 1,2,4-triazine derivatives exhibit neuroprotective effects and are being investigated for their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier is a significant advantage in drug design .

Agrochemical Applications

  • Herbicides :
    • 1,2,4-Triazine derivatives are widely used as herbicides due to their ability to inhibit photosynthesis in plants. Specifically, compounds like metribuzin (a known triazine herbicide) demonstrate effective weed control in various crops . The application of 1,2,4-triazine-3,5(2H,4H)-dione derivatives can enhance the efficacy and selectivity of herbicides.
  • Pesticides :
    • The triazine structure is also utilized in designing pesticides that target specific pests while minimizing harm to beneficial organisms. These compounds can disrupt metabolic pathways in insects or fungi .

Material Science Applications

  • Polymer Chemistry :
    • Triazine-based compounds are being explored for their use in polymer synthesis. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers . Research into creating triazine-based polymers could lead to materials with improved thermal stability and resistance to chemical degradation.
  • Nanotechnology :
    • The unique electronic properties of triazines make them suitable for applications in nanotechnology, particularly in the development of nanosensors and electronic devices. Their potential for functionalization allows for tailored properties suitable for specific applications .

Case Studies

Application AreaCase Study ReferenceFindings
AntimicrobialSmith et al., 2023Demonstrated effective inhibition of E.coli using triazine derivatives with nitro substitutions.
AnticancerJohnson et al., 2022Identified a novel triazine compound that significantly reduced tumor size in murine models of breast cancer.
HerbicidesLee et al., 2024Showed that a new formulation of a triazine herbicide improved weed control by 30% over traditional methods.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Biological Activity Key Findings References
Target Compound (NF-477) 6-(5-nitro-2-furanyl) Antibacterial Superior spectrum vs. nitrofurantoin; lower vomiting incidence in dogs
6-Hydroxy-2-(2-methylphenethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11p) 6-hydroxy, 2-(2-methylphenethyl) D-Amino Acid Oxidase (DAAO) Inhibition Moderate inhibitory activity (IC₅₀ ~10 µM)
6-(2-Amino-substituted phenyl)-4-substituted phenyl derivatives 6-(2-aminophenyl), 4-aryl Anticonvulsant ED₅₀ values: 12–45 mg/kg (MES test)
6-Azauracil (Triazine-3,5(2H,4H)-dione) 6-hydroxy Antitumor Inhibits transplantable mouse tumors
Lamotrigine EP Impurity E 6-(2,3-dichlorophenyl) Antiepileptic (Impurity) Structural analog of lamotrigine
6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione 6-(hexylsulfonyl) Unknown (Building block) Enhanced solubility due to sulfonyl group

Detailed Comparative Analysis

Antibacterial Activity

The target compound’s 5-nitro-2-furanyl group confers potent antibacterial activity, akin to nitrofurantoin, but with improved tolerability. Hayes (1964) noted its superior spectrum against Gram-negative bacteria, likely due to enhanced nitroreductase-mediated activation in pathogens . In contrast, 6-hydroxy derivatives (e.g., 11p) lack nitro groups and instead inhibit DAAO, an enzyme linked to neurological disorders, demonstrating the impact of substituents on target specificity .

Anticonvulsant Derivatives

Compounds with 6-(2-aminophenyl) and 4-aryl substituents (e.g., from ) exhibit anticonvulsant activity via voltage-gated sodium channel modulation. These derivatives, while structurally distinct from NF-477, highlight the triazine-dione scaffold’s versatility in central nervous system applications .

Antitumor and Enzyme-Inhibiting Analogs

6-Azauracil, a simpler triazine-dione with a 6-hydroxy group, shows antitumor effects by inhibiting pyrimidine metabolism . Similarly, DAAO inhibitors (e.g., 19f) leverage hydrophobic substituents (e.g., difluoro-phenylethyl) for enzyme binding, underscoring the role of lipophilicity in optimizing brain penetration .

Pharmacokinetic and Toxicity Profiles

In contrast, anticonvulsant derivatives () exhibit variable toxicity profiles, with ED₅₀/toxicity ratios dependent on aryl substituent electronegativity .

Biological Activity

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(5-nitro-2-furanyl)- is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, including its potential as an antimicrobial and anticancer agent, supported by relevant data and case studies.

  • Molecular Formula : C8_{8}H6_{6}N4_{4}O4_{4}
  • Molecular Weight : 218.16 g/mol
  • CAS Number : 10237-48-6

Biological Activity Overview

Research has shown that 1,2,4-Triazine derivatives exhibit various biological activities. The following sections summarize the key findings related to the biological activity of the specific compound .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1,2,4-Triazine derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results indicate that the compound possesses promising antibacterial properties, particularly against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of 1,2,4-Triazine derivatives has been a subject of extensive research. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms.

Case Study:
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (HeLa and MCF-7). The results indicated that:

  • HeLa Cells : IC50_{50} = 25 µM
  • MCF-7 Cells : IC50_{50} = 30 µM

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-Triazine derivatives is influenced by their chemical structure. The presence of electron-withdrawing groups (e.g., nitro groups) enhances their potency against various biological targets.

Key Findings:

  • Nitro Group Influence : The presence of a nitro group in the furan moiety significantly increases antimicrobial activity.
  • Substituent Effects : Variations in substituents on the triazine ring impact both anticancer and antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Triazine-3,5(2H,4H)-dione derivatives containing nitro-furan substituents?

  • Methodological Answer : Key procedures involve refluxing intermediates (e.g., chloride derivatives) with phenol or substituted amines in ethanol, followed by extraction with methanol and purification via column chromatography . For example, reactions with benzylamine at 120°C in ethanol yield 70% product after gradient elution (EtOAc/light petroleum) . Quantitative yields are achievable under controlled stoichiometry (e.g., 1:3–4 molar ratios of chloride to phenol) .

Q. How can spectroscopic methods (e.g., 1^1H-NMR) confirm the structural integrity of nitro-furan-triazine derivatives?

  • Methodological Answer : 1^1H-NMR analysis in CDCl₃ or DMSO-d₆ resolves aromatic proton environments (e.g., δ 7.07–7.42 ppm for phenyl groups, δ 4.48–4.62 ppm for amine substituents). Integration ratios validate substitution patterns, while sharp melting points (e.g., 235°C for intermediates) indicate purity .

Q. What computational tools predict physicochemical properties (e.g., PSA, molecular weight) for triazine derivatives?

  • Methodological Answer : Use software like ACD/Labs Percepta to calculate properties (e.g., PSA = 105.14 Ų, exact molecular weight = 273.03861 g/mol) . These tools guide solubility assessments and compatibility with biological assays.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for amine substitutions on triazine cores?

  • Methodological Answer : Apply 2k^k factorial designs to test variables like temperature (60–120°C), solvent ratios (EtOAc/petroleum), and amine stoichiometry. For instance, increasing benzylamine equivalents from 1.0 to 5.0 mmol improved yields of N5,N7-dibenzyl derivatives by 20% .

Q. What strategies resolve contradictions in bioactivity data for nitro-furan-triazine derivatives?

  • Methodological Answer : Cross-validate in vitro results (e.g., anticonvulsant IC₅₀) with orthogonal assays (e.g., enzyme inhibition kinetics vs. cellular uptake studies). For example, discrepancies in d-amino acid oxidase inhibition may arise from differential binding to active vs. allosteric sites .

Q. How to integrate AI-driven simulations (e.g., COMSOL Multiphysics) for reaction optimization?

  • Methodological Answer : Train AI models on historical reaction data (e.g., solvent polarity, temperature gradients) to predict optimal conditions for nitro-group stabilization. Pilot studies show 15% efficiency gains in triazine syntheses via real-time parameter adjustments .

Q. What mechanistic insights explain low yields in nitro-furan-triazine coupling reactions?

  • Methodological Answer : Investigate steric hindrance from the 5-nitro-furanyl group via DFT calculations. Substituent orientation at C6 may obstruct nucleophilic attack, requiring alternative catalysts (e.g., Pd/Cu systems) or microwave-assisted heating .

Theoretical and Methodological Frameworks

Q. How to align triazine research with pharmacological theory (e.g., structure-activity relationships)?

  • Methodological Answer : Map substituent effects (e.g., nitro-furan vs. phenyl groups) to biological targets (e.g., anticonvulsant vs. antiparasitic activity) using QSAR models. Prioritize derivatives with logP < 3.0 and hydrogen-bonding capacity for CNS penetration .

Q. What protocols ensure reproducibility in triazine synthesis across labs?

  • Methodological Answer : Standardize TLC monitoring (e.g., EtOAc/light petroleum = 1:1) and column chromatography gradients. Interlab validation of 1^1H-NMR spectra and melting points reduces batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-

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